N-(1-Naphthylmethyl)-2H-tetrazol-5-amine, AldrichCPR
Description
N-(1-Naphthylmethyl)-2H-tetrazol-5-amine, AldrichCPR: is a chemical compound known for its unique structure and properties. It is part of a class of compounds that have significant applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a naphthylmethyl group attached to a tetrazole ring, which imparts specific chemical and physical properties.
Properties
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2H-tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-7-11-9(4-1)5-3-6-10(11)8-13-12-14-16-17-15-12/h1-7H,8H2,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNFNSGSIUQYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethyl)-2H-tetrazol-5-amine typically involves the reaction of 1-naphthylmethylamine with sodium azide under specific conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of N-(1-Naphthylmethyl)-2H-tetrazol-5-amine involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthylmethyl)-2H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The naphthylmethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthylmethyl ketones, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
Chemistry: N-(1-Naphthylmethyl)-2H-tetrazol-5-amine is used as a building block in organic synthesis
Biology: In biological research, the compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its ability to interact with specific enzymes makes it valuable in understanding biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, N-(1-Naphthylmethyl)-2H-tetrazol-5-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-Naphthylmethyl)-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The naphthylmethyl group allows the compound to bind to particular enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(1-Naphthylmethyl)-N-(4-(1-naphthylmethyl)-1-piperazinyl)amine: This compound shares the naphthylmethyl group but has a different heterocyclic ring, leading to distinct properties and applications.
1-(1-Naphthylmethyl)piperazine: Similar in structure but with a piperazine ring instead of a tetrazole ring.
Uniqueness: N-(1-Naphthylmethyl)-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other naphthylmethyl derivatives, providing unique opportunities for research and application.
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